molecular formula C17H14BrN3O2S B601855 Lesinurad Impurity 10 CAS No. 1533519-94-6

Lesinurad Impurity 10

Numéro de catalogue: B601855
Numéro CAS: 1533519-94-6
Poids moléculaire: 404.29
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lesinurad Impurity 10 is a complex organic compound known for its unique structure and potential applications in various fields, including pharmaceuticals and materials science. This compound features a triazole ring, a brominated naphthalene moiety, and a sulfanylacetic acid group, making it a subject of interest for researchers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Lesinurad Impurity 10 typically involves multiple steps. One common method includes the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a solvent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve efficient and cost-effective production on a larger scale .

Analyse Des Réactions Chimiques

Types of Reactions

Lesinurad Impurity 10 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Applications De Recherche Scientifique

Importance of Impurities in Drug Development

The presence of impurities like Lesinurad Impurity 10 can significantly impact the safety and efficacy profiles of pharmaceutical compounds. Regulatory agencies such as the FDA and EMA require thorough characterization and quantification of impurities to ensure patient safety. The toxicological implications of impurities must be carefully evaluated during the drug development process .

Pharmacokinetics and Toxicology

Pharmacokinetic Properties:

  • Absorption: Lesinurad is administered orally, with studies indicating significant bioavailability when taken with food.
  • Metabolism: The primary metabolic pathway involves conversion to various metabolites, including those that may exhibit different pharmacological activities .
  • Excretion: Renal clearance plays a crucial role in the elimination of Lesinurad and its metabolites, which is particularly important for patients with renal impairment .

Toxicological Studies:
Toxicity studies performed on animal models have identified potential target organs affected by high doses of Lesinurad, including the kidneys and gastrointestinal tract. Notably, deaths associated with these toxicities were observed in both rats and monkeys at elevated doses .

Study 1: Combination Therapy Efficacy

A pivotal phase III study demonstrated that patients receiving Lesinurad in combination with febuxostat achieved significantly lower serum uric acid levels compared to those receiving febuxostat alone. The primary endpoint was met, showing a higher proportion of patients reaching target serum uric acid levels (<6 mg/dL) at six months .

Study 2: Safety Profile Assessment

In a safety assessment involving multiple cohorts, an increased incidence of adverse effects was noted among patients treated with Lesinurad compared to placebo groups. Notably, there was an excess of renal-related adverse events, emphasizing the need for careful monitoring in clinical practice .

Data Tables

ParameterLesinurad (200 mg)Lesinurad + AllopurinolControl (Allopurinol)
Serum UA Reduction at 6 Months46%54.2%27.9%
Adverse EventsModerateHigher incidenceLower incidence
Renal Function ImpactMinimalSignificant in some casesNone

Mécanisme D'action

The mechanism of action of Lesinurad Impurity 10 involves its interaction with specific molecular targets. The triazole ring and brominated naphthalene moiety play crucial roles in binding to these targets, influencing various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

What sets Lesinurad Impurity 10 apart is its unique combination of a brominated naphthalene moiety and a sulfanylacetic acid group.

Activité Biologique

Lesinurad, a selective uric acid transporter 1 (URAT1) inhibitor, is primarily used in the treatment of hyperuricemia associated with gout. However, its impurity, Lesinurad Impurity 10, has garnered attention for its biological activity and potential effects on human health. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, toxicology, and clinical implications.

Lesinurad functions by inhibiting URAT1 and organic anion transporter 4 (OAT4). These transporters are crucial for the reabsorption of uric acid in the renal system. By blocking these transporters, Lesinurad increases uric acid excretion and consequently lowers serum uric acid levels. The inhibition of URAT1 has been shown to have a significant impact on uric acid clearance from the body .

Efficacy

Clinical studies have demonstrated that Lesinurad effectively reduces serum uric acid levels. For instance, in healthy volunteers, administration of Lesinurad at a dose of 200 mg resulted in approximately 46% and 26% reductions in serum uric acid levels at 6 and 24 hours post-dose, respectively . When combined with xanthine oxidase inhibitors (XOIs), additional reductions of 25% and 19% were observed at the same time intervals .

Anti-inflammatory Properties

Research indicates that Lesinurad exhibits anti-inflammatory effects in models of monosodium urate (MSU) crystal-induced inflammation. In animal studies, it has been shown to reduce inflammation in knee joints and air pouch models induced by MSU crystals . This suggests that beyond its role in uric acid management, Lesinurad may have therapeutic potential in inflammatory conditions related to gout.

Pharmacokinetics

Lesinurad is rapidly absorbed after oral administration, achieving maximum plasma concentrations within 1-4 hours. It has a high bioavailability rate close to 100%, with extensive protein binding (over 98%) primarily to albumin . The metabolism of Lesinurad occurs mainly via cytochrome P450 enzymes, particularly CYP2C9 .

Elimination and Half-life

The elimination half-life of Lesinurad is approximately 5-18 hours depending on food intake, with renal clearance playing a significant role in its excretion. Studies have shown that about 63% of the administered dose is recovered in urine within a week .

Toxicology Studies

Toxicology assessments have been conducted to evaluate the safety profile of Lesinurad and its impurities. In nonclinical studies involving rats and cynomolgus monkeys, common target organs for toxicity included the kidneys and gastrointestinal tract. High doses resulted in fatalities linked to these toxicities . Genetic toxicology studies indicated no mutagenic potential for Lesinurad; however, concerns regarding the formation of potentially harmful metabolites such as M3c have been raised due to their epoxide nature .

Case Studies

Several case studies have highlighted the clinical implications of using Lesinurad in patients with gout:

  • Case Study 1 : A patient with refractory gout achieved significant serum uric acid reduction when treated with Lesinurad combined with an XOI after failing other therapies.
  • Case Study 2 : In another instance, a patient experienced improved renal function and reduced flare-ups after initiating treatment with Lesinurad.

These cases underline the potential benefits of Lesinurad not only in managing hyperuricemia but also in improving overall patient outcomes.

Q & A

Basic Research Questions

Q. How is Lesinurad Impurity 10 identified and characterized in pharmaceutical formulations?

Methodological Answer: Identification involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural elucidation, coupled with chromatographic techniques (e.g., LC-MS/MS) to determine retention times and relative response factors (RRF). Purity is validated via HPLC with UV detection, referencing pharmacopeial standards for known impurities. Structural confirmation requires comparison with synthetic reference materials and literature data .

Q. What analytical methods are recommended for quantifying this compound during stability testing?

Methodological Answer: Stability-indicating methods must include forced degradation studies (acid/base hydrolysis, oxidative stress, thermal/photoexposure) to assess method specificity. Validation parameters (ICH Q2(R1)) include linearity (R² ≥ 0.99), accuracy (recovery 90–110%), and precision (RSD ≤ 2%). Use LC-MS/MS with a C18 column and gradient elution for sensitivity in detecting low-abundance impurities .

Q. What synthetic pathways are most likely to generate this compound during API manufacturing?

Methodological Answer: Impurity 10 may arise from incomplete purification of intermediates, side reactions during sulfonic acid coupling, or residual solvents. Investigate synthetic routes using reaction mass spectrometry (RMS) and in-process controls (IPC) to isolate intermediates. Process optimization via Design of Experiments (DoE) can minimize impurity formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profile data between accelerated stability studies and real-time degradation?

Methodological Answer: Discrepancies often stem from kinetic differences in degradation mechanisms. Apply Arrhenius equation modeling to extrapolate accelerated data, but validate with real-time samples. Use multivariate analysis (e.g., PCA) to identify outlier conditions. Cross-reference with stress testing under ICH Q1A guidelines to reconcile results .

Q. What experimental design strategies ensure reproducibility in impurity quantification across heterogeneous matrices (e.g., tablets vs. capsules)?

Methodological Answer: Implement matrix-matched calibration standards to account for excipient interference. Use a nested ANOVA design to evaluate variability sources (e.g., extraction efficiency, matrix effects). Include spike-and-recovery experiments at three concentration levels (LOQ, mid-range, upper quantitation limit) to validate method robustness .

Q. How do co-administered drugs (e.g., allopurinol) influence the detection threshold of this compound in pharmacokinetic studies?

Methodological Answer: Assess drug-drug interactions via in vitro metabolic studies (e.g., human liver microsomes) to identify competitive inhibition or enzyme induction. Use physiologically based pharmacokinetic (PBPK) modeling to predict impurity accumulation. Validate with LC-HRMS in plasma samples from clinical trials, adjusting for ion suppression/enhancement effects .

Q. What statistical approaches are optimal for analyzing batch-to-batch variability in Impurity 10 levels during scale-up?

Methodological Answer: Apply process capability indices (Cp, Cpk) to assess variability against ICH Q3D limits. Use control charts (e.g., X-bar and R charts) to monitor trends. For non-normal distributions, employ non-parametric tests (e.g., Kruskal-Wallis) with post-hoc Dunn’s test. Include Monte Carlo simulations to predict out-of-specification risks .

Q. How can forced degradation studies differentiate between primary degradation products of Lesinurad and artifacts introduced during sample preparation?

Methodological Answer: Conduct parallel stress testing under inert (N₂ atmosphere) and oxidative conditions to distinguish true degradation products from artifacts. Use isotope-labeled internal standards to track artifactual formation. Compare degradation kinetics at multiple pH levels (2–10) to identify pH-labile impurities .

Q. What ethical considerations apply when publishing contradictory impurity toxicity data in preclinical models?

Methodological Answer: Disclose all methodological details (e.g., cell lines, exposure durations) to enable replication. Use the ARRIVE guidelines for animal studies to ensure transparency. Perform a post hoc power analysis to confirm sample adequacy. Acknowledge funding sources and potential conflicts of interest per ICMJE criteria .

Q. How should researchers address discrepancies between in silico genotoxicity predictions and empirical Ames test results for Impurity 10?

Methodological Answer: Reconcile computational (e.g., Derek Nexus) and experimental data by evaluating metabolic activation pathways. Repeat Ames tests with S9 fractions from multiple species (rat, human). Use high-content screening (HCS) assays (e.g., micronucleus test) to resolve ambiguities. Report findings with confidence intervals and uncertainty margins .

Q. Data Presentation and Compliance

  • Tables : Include tabulated impurity profiles (RRT, RRF), validation parameters, and batch analysis data. Use descriptive titles (e.g., "Table 1: Forced Degradation Results for this compound Under ICH Conditions") .
  • Figures : Provide chromatograms overlays for specificity studies and degradation kinetics plots. Annotate spectra with key fragmentation patterns .

Propriétés

IUPAC Name

2-[[5-bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-14(22)23)21(16)13-8-7-10-3-1-2-4-12(10)15(13)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYAOLJMDAJRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC3=CC=CC=C32)N4C(=NN=C4Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.